molecular formula C16H24N2O4 B13544999 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid

Cat. No.: B13544999
M. Wt: 308.37 g/mol
InChI Key: HJYHALYYDSUJMF-ZDUSSCGKSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]propanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dimethylamino-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dimethylamino-substituted phenyl ring through a series of coupling reactions. The final step involves the formation of the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Deoxycorticosterone: A steroid hormone with similar structural features.

Uniqueness

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]propanoic acid is unique due to its combination of functional groups and the presence of the Boc protecting group. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

(2S)-3-[4-(dimethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-13(14(19)20)10-11-6-8-12(9-7-11)18(4)5/h6-9,13H,10H2,1-5H3,(H,17,21)(H,19,20)/t13-/m0/s1

InChI Key

HJYHALYYDSUJMF-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)O

Origin of Product

United States

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